Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-propan-2-ylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO4/c1-7-20-13(18)16(12(2)3)8-10-17(11-9-16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNRWQCIHFRCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693904 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022128-75-1 | |

| Record name | 1-tert-Butyl 4-ethyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, a specialized derivative of the piperidine scaffold. Due to the compound's novelty, direct experimental data is not extensively available in public literature. This guide establishes a robust predictive framework by utilizing Ethyl 1-Boc-4-piperidinecarboxylate (CAS 142851-03-4) as a well-characterized reference compound. We will dissect its known properties to forecast the physical behavior of its 4-isopropyl analog. This document is structured to deliver not just data, but a deep, causal understanding of how molecular structure dictates physical properties, supported by field-proven experimental protocols for validation.

Introduction: The Significance of 4,4-Disubstituted Piperidines

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting complex biological systems. The introduction of substituents at the 4-position is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.

Specifically, the creation of a quaternary center at the C4-position, as seen in this compound, offers a strategic advantage. It introduces steric bulk that can lock the piperidine ring into a specific chair conformation, potentially enhancing binding affinity to a target protein by reducing the entropic penalty of binding. Furthermore, the isopropyl group increases lipophilicity, which can influence membrane permeability and metabolic stability.

This guide focuses on the foundational physical properties that are critical for any drug development professional to understand before incorporating this molecule into a synthetic workflow or screening cascade.

Core Physicochemical Properties: A Comparative Analysis

The most effective method to understand the properties of this compound is to analyze them in direct comparison to its parent compound, Ethyl 1-Boc-4-piperidinecarboxylate. The addition of a single isopropyl group at the C4 position is the only structural variable, allowing for a clear, cause-and-effect analysis.

| Property | Ethyl 1-Boc-4-piperidinecarboxylate (Reference) | This compound (Target) | Scientific Rationale for Prediction |

| Molecular Formula | C₁₃H₂₃NO₄ | C₁₆H₂₉NO₄ | Addition of a C₃H₆ moiety from the isopropyl group. |

| Molecular Weight | 257.33 g/mol | 299.41 g/mol | Increased molecular mass due to the added isopropyl group. |

| Appearance | Clear colorless to pale yellow liquid[1] | Predicted: Clear, colorless to pale yellow liquid/low melting solid | The addition of a non-polar group is unlikely to introduce chromophores. May exist as a low melting solid due to increased mass and potential for crystal packing. |

| Boiling Point | 120-135 °C at 0.5 mmHg[1] | Predicted: >135 °C at 0.5 mmHg | The significant increase in molecular weight and surface area enhances van der Waals forces, requiring more energy for vaporization. |

| Melting Point | N/A (Liquid at room temp)[1] | Predicted: Requires experimental determination | The bulky isopropyl group could disrupt efficient crystal lattice packing, leading to a low melting point or amorphous solid state. Conversely, specific intermolecular interactions could facilitate packing and result in a defined melting point. |

| Density | 1.046 g/mL at 25 °C[1] | Predicted: ~1.03-1.05 g/mL at 25 °C | Density is a function of mass and volume. While mass increases, the volume also increases. The final value is expected to be similar but requires experimental verification. |

| Refractive Index (n20/D) | 1.458[1] | Predicted: ~1.460 | The refractive index is related to the polarizability of the molecule. The addition of more C-C and C-H bonds will slightly increase polarizability and thus the refractive index. |

| Solubility | Soluble in Chloroform, Ethyl Acetate[1] | Predicted: High solubility in Chloroform, Ethyl Acetate, DCM, THF, Hexanes. Decreased solubility in polar protic solvents. | The added lipophilic isopropyl group will enhance solubility in a wide range of non-polar and polar aprotic organic solvents while reducing affinity for polar solvents like water or methanol. |

| Predicted LogP | 2.19[2] | Predicted: ~3.2 - 3.7 | LogP (the logarithm of the partition coefficient between octanol and water) is a key measure of lipophilicity. The addition of an isopropyl group typically increases the LogP value by approximately 1.1-1.5 units. |

Structural and Spectroscopic Characterization

The identity and purity of the target compound must be unequivocally confirmed through spectroscopic analysis. The key differences compared to the reference compound are predictable and serve as diagnostic handles.

Molecular Structure

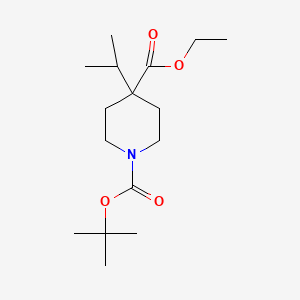

Below is the 2D structure of the target molecule, this compound.

Caption: Structure of this compound.

Predicted NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.

-

¹H NMR: The introduction of the isopropyl group will introduce two new, highly diagnostic signals:

-

A septet (or multiplet) integrating to 1H around 1.8-2.2 ppm . This corresponds to the methine proton (-CH) of the isopropyl group, split by the six protons of the two methyl groups.

-

A doublet integrating to 6H around 0.8-1.0 ppm . This corresponds to the two diastereotopic methyl groups (-CH₃) of the isopropyl moiety, split by the single methine proton.

-

The signals for the piperidine ring protons will also shift. The absence of a proton at the C4 position will simplify the spectrum in that region compared to the reference compound.

-

-

¹³C NMR: The carbon spectrum will show three additional signals corresponding to the isopropyl group:

-

One methine carbon signal around 30-35 ppm .

-

Two methyl carbon signals (which may be equivalent or non-equivalent depending on the conformational dynamics) around 15-20 ppm .

-

A new quaternary carbon signal for the C4 position of the piperidine ring.

-

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a clear molecular ion peak corresponding to its mass.

-

[M+H]⁺: 299.41 + 1.007 = 300.42

-

[M+Na]⁺: 299.41 + 22.99 = 322.40

Experimental Methodologies for Property Determination

To move from prediction to empirical fact, the following self-validating protocols are recommended. These methods are standard in the pharmaceutical and fine chemical industries and are designed for robustness and reproducibility.

Protocol: Boiling Point Determination by Vacuum Distillation

Causality: High molecular weight organic molecules often have boiling points above their decomposition temperatures at atmospheric pressure. Vacuum distillation lowers the boiling point to a safe, accessible temperature, preventing sample degradation.

Caption: Workflow for Vacuum Distillation.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease on all joints.

-

Sample Loading: Charge the boiling flask with the sample (e.g., 5-10 mL) and a magnetic stir bar.

-

System Evacuation: Connect the apparatus to a high-vacuum pump protected by a cold trap. Include a digital pressure gauge (e.g., Pirani gauge) to monitor the vacuum. Evacuate the system to a stable, low pressure (e.g., 0.5 mmHg).

-

Distillation: Immerse the boiling flask in a heating bath (e.g., silicone oil). Begin stirring and slowly increase the temperature.

-

Data Recording: Observe the distillation head. Record the temperature at which the first drop of condensate forms on the thermometer bulb and falls into the receiving flask. Simultaneously, record the stable pressure from the gauge. This temperature-pressure pair is the boiling point.

Protocol: Solubility Assessment

Causality: Understanding a compound's solubility profile is critical for choosing appropriate solvents for reactions, purification (e.g., crystallization, chromatography), and formulation. This protocol establishes a semi-quantitative measure of solubility.

Step-by-Step Methodology:

-

Preparation: Dispense a precise amount of the compound (e.g., 10 mg) into separate, labeled vials.

-

Solvent Addition: To each vial, add a measured volume of a test solvent (e.g., 0.1 mL) from a range of polarities (e.g., Water, Methanol, Ethyl Acetate, Dichloromethane, Hexane).

-

Equilibration: Vortex each vial vigorously for 1-2 minutes. Allow the vials to stand at a controlled temperature (e.g., 25 °C) for 15-30 minutes.

-

Observation: Visually inspect each vial for undissolved solid.

-

Iteration: If the solid has completely dissolved, add another 10 mg of the compound and repeat. If the solid remains, add more solvent in measured increments (e.g., 0.1 mL) until dissolution is achieved.

-

Classification: Classify the solubility based on the amount of solvent required (e.g., Very Soluble: <1 mL; Soluble: 1-10 mL; Sparingly Soluble: 10-100 mL; Insoluble: >100 mL for 10 mg of solute).

Caption: Workflow for Solubility Assessment.

Plausible Synthetic Route and Mechanistic Insight

Understanding the synthesis of the target compound provides crucial context. The most logical approach involves the alkylation of the enolate of the reference compound, Ethyl 1-Boc-4-piperidinecarboxylate.

Caption: Plausible Synthetic Pathway.

Causality of Experimental Choices:

-

Base Selection (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. This is critical because it ensures rapid and complete deprotonation at the alpha-carbon (C4) to form the kinetic enolate, without competing nucleophilic attack at the ester carbonyl.

-

Solvent and Temperature (THF, -78 °C): Tetrahydrofuran (THF) is an inert, polar aprotic solvent that is ideal for stabilizing the lithium enolate. The low temperature (-78 °C, a dry ice/acetone bath) is essential to prevent side reactions, such as self-condensation of the enolate, and to ensure kinetic control.

-

Electrophile (Isopropyl Iodide): Isopropyl iodide is a suitable electrophile for the Sₙ2 reaction with the enolate. Iodide is an excellent leaving group, facilitating the alkylation step.

Conclusion

While direct experimental data for this compound remains to be published, a robust and scientifically sound profile can be predicted based on fundamental chemical principles and comparison with its well-characterized parent molecule. The addition of the C4-isopropyl group is predicted to increase the molecular weight, boiling point, and lipophilicity of the compound. These predicted properties, combined with the detailed experimental protocols provided herein, offer researchers and drug developers a solid foundation for synthesizing, purifying, and utilizing this promising chemical entity in their work. The ultimate confirmation of these properties awaits empirical validation.

References

A Technical Guide to Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational pre-organization and favorable physicochemical properties make it a privileged motif in drug design. This guide focuses on a specialized derivative, Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate (CAS No. 1022128-75-1), a valuable building block for creating complex molecules with therapeutic potential. The presence of a quaternary center at the 4-position, substituted with both an isopropyl group and an ethyl carboxylate, offers a unique three-dimensional architecture. This structure is of significant interest for designing agents with high specificity and potency, particularly in areas like analgesics and central nervous system (CNS) therapeutics.[2][3]

This document serves as a technical resource, providing in-depth protocols for the synthesis, purification, and characterization of this compound. It further explores its strategic importance in synthetic campaigns aimed at novel drug candidates, grounded in established chemical principles and field-proven insights.

Physicochemical and Structural Analysis

Understanding the fundamental properties of a synthetic building block is critical for its effective use in multi-step syntheses. The key attributes of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1022128-75-1 | [4] |

| Molecular Formula | C₁₇H₃₁NO₄ | Derived |

| Molecular Weight | 313.43 g/mol | Derived |

| Appearance | Typically a colorless to light yellow oil or low-melting solid | General Observation |

| Boiling Point | No data available | [5] |

| Melting Point | No data available | [5] |

| Key Structural Features | 1. Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group ensures regioselectivity in subsequent reactions by preventing N-alkylation and moderating ring reactivity.[6] 2. Quaternary C4 Center: The 4,4-disubstitution introduces steric bulk and removes the acidic proton alpha to the carbonyl, preventing enolization at this position. 3. Ethyl Ester: Provides a reactive handle for transformations such as hydrolysis, amidation, or reduction. | N/A |

Synthesis and Purification

The construction of the 4,4-disubstituted piperidine core is a key synthetic challenge. The most logical and widely practiced approach involves the α-alkylation of a pre-existing piperidine ester.

Synthetic Principle: α-Alkylation of an Enolate Intermediate

The synthesis hinges on the deprotonation of the α-carbon of a suitable precursor, Ethyl 1-Boc-4-piperidinecarboxylate, to form a lithium enolate. This potent nucleophile can then react with an alkylating agent, such as 2-iodopropane, to install the isopropyl group at the 4-position. The use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures is crucial to ensure rapid, quantitative enolate formation while minimizing side reactions like self-condensation or acylation of the base.

Experimental Workflow: Synthesis & Purification

The following diagram outlines the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of precursor). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add a solution of Lithium Diisopropylamide (LDA, 1.1 equivalents, typically 2.0 M in THF/heptane/ethylbenzene) to a stirred solution of Ethyl 1-Boc-4-piperidinecarboxylate (1.0 equivalent) in THF.[7] Stir the resulting mixture at -78 °C for 1 hour. The causality here is critical: pre-cooling and slow addition prevent exothermic reactions, while the 1-hour stir ensures complete deprotonation.

-

Alkylation: Add 2-iodopropane (1.2 equivalents) dropwise to the enolate solution. Maintain the temperature at -78 °C during the addition. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is purified via flash column chromatography on silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate slurry (e.g., 95:5).

-

Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%). The polarity is increased slowly to ensure good separation from unreacted starting material and any potential side products.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

-

Isolation: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a purified oil or solid.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the structure and purity of the synthesized compound. The following data are representative of a successful synthesis.

Overview of Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation. Proton NMR confirms the presence of all hydrogen atoms and their connectivity, while Carbon NMR verifies the carbon skeleton.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common method for this type of molecule, typically showing the [M+H]⁺ or [M+Na]⁺ adducts.

Expected Analytical Data

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ, ppm) | Approximate values in CDCl₃: ~4.1 (q, 2H, -OCH₂ CH₃) ~3.7-3.9 (m, 2H, piperidine N-CH₂ -eq) ~2.8-3.0 (m, 2H, piperidine N-CH₂ -ax) ~1.8-2.0 (m, 1H, -CH (CH₃)₂) ~1.6-1.8 (m, 4H, piperidine CH₂ ) ~1.4 (s, 9H, Boc -C(CH₃ )₃) ~1.2 (t, 3H, -OCH₂CH₃ ) ~0.9 (d, 6H, -CH(CH₃ )₂) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Approximate values in CDCl₃: ~175 (Ester C=O) ~155 (Boc C=O) ~80 (Boc C (CH₃)₃) ~60 (-OCH₂ CH₃) ~48 (Quaternary C4) ~40 (Piperidine C2/C6) ~35 (Isopropyl C H) ~32 (Piperidine C3/C5) ~28 (Boc -C(CH₃ )₃) ~17 (Isopropyl C H₃) ~14 (-OCH₂CH₃ ) |

| Mass Spec (ESI) | m/z | Expected [M+H]⁺: 314.23 |

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a sophisticated building block. Its value lies in providing a rigid, non-planar scaffold that can be elaborated into more complex molecules targeting a variety of biological systems.

Role as a Scaffold for CNS Agents and Analgesics

The 4,4-disubstituted piperidine motif is a well-established pharmacophore in potent analgesics and other CNS-active compounds.[8][9] The geminal substitution at the C4 position can orient other critical pharmacophoric groups in specific vectors, enhancing binding affinity to receptors.

-

Example Application Logic: The ester functionality can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to generate a diverse library of amides. The Boc-protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), and the resulting secondary amine can be functionalized, for instance, by reductive amination or N-arylation, to introduce further diversity.

Illustrative Synthetic Transformation Workflow

The following diagram illustrates a logical synthetic pathway utilizing the title compound to access a library of diverse final products.

Caption: Synthetic utility of the title compound for library generation.

Safety, Handling, and Storage

As with any laboratory chemical, appropriate safety precautions must be observed.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. For specific hazards, consult the Safety Data Sheet (SDS).[10]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- 1. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 1-Boc-4-iso-propyl-4-piperidinecarboxylate | 1022128-75-1 [m.chemicalbook.com]

- 5. 1022128-75-1(this compound) | Kuujia.com [kuujia.com]

- 6. nbinno.com [nbinno.com]

- 7. エチル N-Boc-ピペリジン-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. echemi.com [echemi.com]

A Guide to the Comprehensive Structure Elucidation of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Introduction: The Imperative of Unambiguous Characterization in Modern Drug Discovery

In the landscape of pharmaceutical development, the piperidine scaffold is a cornerstone, integral to a vast array of therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1][2] The molecule at the center of this guide, Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, represents a sophisticated building block, likely designed for constructing complex lead compounds where the quaternary center at the C4 position introduces critical steric and conformational constraints. Its applications could range from developing novel CNS agents to sophisticated enzyme inhibitors.[3][4][5]

Given its role as a high-value intermediate, absolute certainty in its structure is not merely an academic exercise; it is a prerequisite for advancing any drug discovery program. An error in structural assignment can lead to the loss of millions of dollars and months of research. This guide, therefore, is not a simple recitation of analytical techniques. Instead, it presents a holistic and logical workflow, demonstrating how a multi-technique, cross-validating approach leads to an irrefutable structural assignment. We will explore the "why" behind each experimental choice, detailing a self-validating system that ensures the highest degree of scientific integrity.

Part 1: Foundational Analysis - Molecular Formula and Functional Group Identification

Before delving into the complex connectivity of the molecule, we must first establish its fundamental properties: its elemental composition and the key functional groups it contains. This foundational data provides the constraints within which we will solve the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

The Rationale: Our first action is to determine the precise molecular weight and, by extension, the elemental formula. Low-resolution MS could provide a nominal mass, but HRMS offers the accuracy required to distinguish between isobaric formulas, providing a high-confidence starting point. We opt for Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for a molecule of this nature, minimizing fragmentation and maximizing the intensity of the molecular ion peak.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol containing 0.1% formic acid. The acid promotes protonation, facilitating the formation of the [M+H]⁺ ion.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive Ion

-

Mass Range: 100-500 m/z

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ adduct. Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Expected Data & Interpretation: The molecular formula for this compound is C₁₇H₃₁NO₄. The expected data is summarized below.

| Parameter | Expected Value |

| Molecular Formula | C₁ H₃₁NO₄ |

| Exact Mass | 313.2253 |

| Observed [M+H]⁺ | 314.2326 |

The observation of an ion at m/z 314.2326, corresponding to the protonated molecule, and its correlation to the elemental formula C₁₇H₃₂NO₄⁺ (for the [M+H]⁺ ion) with a mass error of < 5 ppm, provides the first robust piece of evidence for the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

The Rationale: With the elemental formula established, FTIR spectroscopy serves to rapidly confirm the presence of the key functional groups predicted by the proposed structure. This technique is fast, non-destructive, and provides an unmistakable fingerprint of the molecule's covalent bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Apply a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Perform a background scan of the clean crystal prior to sample analysis.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data & Interpretation: The spectrum will be dominated by two strong carbonyl stretching frequencies, which are the most diagnostic features.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H (Aliphatic) stretch |

| ~1735 | Strong | C=O (Ester) stretch |

| ~1690 | Strong | C=O (Boc-carbamate) stretch |

| ~1240 & ~1160 | Strong | C-O (Ester & Carbamate) stretch |

The presence of two distinct carbonyl peaks is critical. The ester carbonyl typically appears at a higher frequency (~1735 cm⁻¹) than the carbamate carbonyl (~1690 cm⁻¹).[6] This dual-peak observation strongly validates the presence of both the ethyl ester and the Boc protecting group.

Part 2: The Core Investigation - Unraveling Connectivity with NMR Spectroscopy

Having confirmed the molecular formula and key functional groups, we now proceed to the most powerful tool for structure elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy. Our strategy will be hierarchical, starting with 1D techniques to identify all unique proton and carbon environments and then deploying 2D techniques to piece them together.

Workflow for Comprehensive NMR Analysis

References

- 1. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. Ethyl N-Boc-piperidine-4-carboxylate CAS 142851-03-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. N-BOC-4-pipéridinecarboxylate d’éthyle, 97 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

An In-Depth Technical Guide to Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. This guide provides a detailed technical overview of a specific, functionalized piperidine building block: Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate.

While direct commercial listings for this specific ethyl ester are sparse, its immediate precursor, 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, is a known chemical entity.[4] This whitepaper will, therefore, focus on the synthesis, characterization, and potential applications of this compound, with a practical emphasis on its preparation from its corresponding carboxylic acid. The methodologies and data presented herein are curated to provide researchers and drug development professionals with a robust framework for utilizing this versatile chemical intermediate.

Molecular Properties and Characterization

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design. Below is a summary of the key properties of the precursor acid and the calculated properties of the target ethyl ester.

| Property | 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid | This compound (Calculated) |

| Synonyms | 1-(tert-butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid | 1-tert-butyl 4-ethyl 4-isopropylpiperidine-1,4-dicarboxylate |

| CAS Number | 1093396-57-6 | Not Available |

| Molecular Formula | C₁₄H₂₅NO₄ | C₁₆H₂₉NO₄ |

| Molecular Weight | 271.35 g/mol | 299.41 g/mol |

| Appearance | Solid[4] | Predicted: Colorless to pale yellow oil |

| Boiling Point | 377.4 ± 35.0 °C at 760 mmHg[4] | Predicted: >300 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³[4] | Predicted: ~1.05 g/cm³ |

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4-1.5 ppm. The ethyl ester will be evident from a quartet around 4.1 ppm and a triplet around 1.2 ppm. The isopropyl group will present as a multiplet and two doublets. The piperidine ring protons will appear as a complex series of multiplets. For comparison, the related N-Boc-piperidine-4-carboxylic acid methyl ester shows the Boc singlet at 1.45 ppm.[5]

-

¹³C NMR : The carbon spectrum will show distinct resonances for the carbonyl carbons of the Boc group and the ethyl ester, as well as the quaternary carbon at the 4-position of the piperidine ring. The carbons of the tert-butyl, ethyl, and isopropyl groups will also have characteristic chemical shifts.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the protonated molecule [M+H]⁺ and potentially a sodium adduct [M+Na]⁺. Fragmentation patterns would likely involve the loss of the Boc group or components of the ethyl ester. The fragmentation of piperidine alkaloids often involves the neutral loss of substituents.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by strong carbonyl stretching frequencies for the urethane of the Boc group (around 1690 cm⁻¹) and the ester (around 1730 cm⁻¹).

Synthesis and Methodologies

The synthesis of this compound can be logically approached in two main stages: the formation of the 4,4-disubstituted piperidine core and the subsequent esterification of the carboxylic acid.

Part 1: Synthesis of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

The construction of 4,4-disubstituted piperidines is a well-established area of synthetic chemistry, often employed in the development of analgesic compounds.[7][8][9] A general and plausible synthetic route to the carboxylic acid precursor is outlined below. This approach involves the alkylation of a suitable piperidine precursor.

Caption: A plausible synthetic workflow for 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid.

Part 2: Esterification to this compound

With the carboxylic acid precursor in hand, the final step is esterification. Given the potential for steric hindrance around the quaternary center, a robust esterification method is required.

The Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[10] The use of a large excess of the alcohol can drive the equilibrium towards the product.

-

Reaction Setup : To a solution of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid (1.0 eq) in anhydrous ethanol (used in large excess, acting as both reagent and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at 0 °C.

-

Reaction Execution : Warm the mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction : Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Caption: Workflow for the Fischer-Speier esterification.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine moiety is a privileged scaffold in drug discovery due to its frequent appearance in biologically active molecules.[1][2][3] 4,4-disubstituted piperidines, in particular, have been explored for a variety of therapeutic targets.

-

Central Nervous System (CNS) Agents : The rigid structure of the 4,4-disubstituted piperidine core is ideal for positioning pharmacophoric groups to interact with receptors and enzymes in the CNS. Analogous structures have been investigated for their analgesic properties.[7][9]

-

Antiviral and Antiparasitic Agents : N-benzyl piperidines with 4,4-disubstitution have shown activity against the H1N1 influenza virus.[1] Other piperidine derivatives are effective as antiparasitic drugs.[1]

-

Oncology : The piperidine ring is a key component of many kinase inhibitors used in cancer therapy. The specific substitution pattern of the target molecule could be exploited to develop novel inhibitors.

-

Versatile Building Block : The presence of the Boc protecting group allows for selective deprotection and further functionalization at the nitrogen atom, while the ethyl ester can be hydrolyzed to the carboxylic acid or converted to other functional groups. This makes this compound a versatile intermediate for the synthesis of compound libraries for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For the precursor acid, general safety measures for handling organic compounds should be followed, such as avoiding skin contact and inhalation.[4]

Conclusion

This compound represents a valuable, albeit not widely commercialized, building block for medicinal chemistry and drug discovery. Its synthesis from the corresponding carboxylic acid is straightforward using established esterification protocols. The 4,4-disubstituted piperidine core provides a rigid scaffold for the development of novel therapeutic agents targeting a wide range of diseases. This guide provides the necessary foundational knowledge for the synthesis, characterization, and strategic application of this promising chemical intermediate.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers a predicted solubility profile across a range of common organic solvents, and provides a detailed experimental protocol for empirical determination.

Introduction: The Significance of Solubility in Synthesis and Development

This compound is a substituted piperidine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group and the ethyl ester functionality make this molecule a versatile building block for further chemical transformations.

Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvents for chemical reactions, purification processes such as chromatography and recrystallization, and formulation for biological screening. In drug development, poor solubility can hinder absorption and bioavailability, making early characterization a critical step.[1][2][3] This guide provides the foundational knowledge to navigate these challenges.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure.[4][5] Let's dissect the key features of this compound:

-

Piperidine Ring: A saturated heterocyclic amine, which, when N-acylated with the Boc group, has reduced basicity.

-

Boc Group (tert-butyloxycarbonyl): A bulky, lipophilic protecting group that significantly increases the nonpolar character of the molecule.

-

Ethyl Ester (-COOEt): A polar functional group capable of acting as a hydrogen bond acceptor.

-

Isopropyl Group (-CH(CH₃)₂): A nonpolar, branched alkyl group that further contributes to the molecule's lipophilicity and steric bulk.

A close structural analog, Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4), lacks the isopropyl group at the 4-position.[6][7][8] Its known properties provide a valuable baseline for predicting the behavior of our target compound. The addition of the isopropyl group is expected to increase the overall molecular weight and nonpolar surface area, which will influence its solubility.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₆H₂₉NO₄ | Based on molecular structure. |

| Molecular Weight | ~299.41 g/mol | Calculated from the molecular formula. |

| Polarity | Moderately Polar to Nonpolar | The polar ester and carbamate groups are offset by the large, nonpolar Boc and isopropyl groups. |

| Hydrogen Bond Donors | 0 | There are no N-H or O-H bonds.[6] |

| Hydrogen Bond Acceptors | 4 | The carbonyl oxygens of the ester and Boc group can accept hydrogen bonds.[6] |

| LogP (Octanol-Water Partition Coefficient) | > 2.2 | Expected to be higher than the analog (LogP ~2.2) due to the added lipophilic isopropyl group.[6] |

The "Like Dissolves Like" Principle: A Theoretical Framework

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[9] A substance dissolves best in a solvent with similar intermolecular forces, a principle encapsulated by the adage "like dissolves like".[4][5]

-

Polar Solvents: These solvents have large dipole moments and can be further classified as protic (containing O-H or N-H bonds, e.g., ethanol) or aprotic (lacking such bonds, e.g., acetone). Polar solutes dissolve well in polar solvents through dipole-dipole interactions and, if applicable, hydrogen bonding.

-

Nonpolar Solvents: These solvents have small or no dipole moments (e.g., hexane, toluene) and primarily interact through weaker London dispersion forces. Nonpolar solutes dissolve well in nonpolar solvents.

For this compound, the presence of both polar (ester, carbamate) and significant nonpolar (Boc, isopropyl, piperidine ring) regions suggests it will exhibit nuanced solubility across the solvent spectrum.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and theoretical principles, we can predict the solubility of this compound in various classes of organic solvents. The known solubility of its analog, Ethyl N-Boc-piperidine-4-carboxylate, in chloroform and ethyl acetate serves as a strong indicator.[7][8]

Table 2: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Freely Soluble | These solvents are of intermediate polarity and are excellent at dissolving compounds with both polar and nonpolar features. The analog is known to be soluble in chloroform.[7][8] |

| Esters | Ethyl Acetate (EtOAc) | Freely Soluble | Ethyl acetate has a polarity similar to the target molecule and can interact favorably with the ester group. The analog is known to be soluble in ethyl acetate.[7][8] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Sparingly Soluble | THF, being more polar, is expected to be a better solvent than the less polar diethyl ether. The bulky nonpolar groups may limit solubility in diethyl ether. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | These polar aprotic solvents should effectively solvate the polar functionalities of the molecule. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Soluble | The nonpolar aromatic ring can interact with the lipophilic portions of the molecule, but these solvents lack the polarity to effectively solvate the ester and carbamate groups. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Freely Soluble | These are strong, highly polar aprotic solvents capable of dissolving a wide range of organic molecules.[9] |

| Alcohols (Polar Protic) | Methanol, Ethanol, Isopropanol | Sparingly Soluble | While these solvents are polar, the large nonpolar character of the target molecule will likely limit its solubility. Solubility is expected to decrease as the alcohol chain length increases (Methanol > Ethanol > Isopropanol).[5] |

| Alkanes (Nonpolar) | Hexane, Heptane | Insoluble to Very Sparingly Soluble | These highly nonpolar solvents will not effectively solvate the polar ester and carbamate groups, leading to poor solubility. They are more likely to be used as anti-solvents for crystallization. |

| Water | - | Insoluble | The large, lipophilic structure with no hydrogen bond donating capability will make it virtually insoluble in water.[5] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To move from prediction to empirical data, a robust experimental method is required. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[10][11]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.[10]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small glass flasks with screw caps

-

Orbital shaker or vortex mixer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to prepare a concentrated stock solution.

-

Creation of Calibration Curve: Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations. Analyze these standards by HPLC or GC to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.

-

Solvent Addition: Add a known volume or mass of the test solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, two methods are common[1]:

-

Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. Caution: Adsorption of the compound onto the filter material can occur, potentially underestimating solubility. A validation step is recommended.[1]

-

-

Sample Analysis: Take a precise aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to bring its concentration within the range of the previously established calibration curve.

-

Quantification: Analyze the diluted sample using the same HPLC or GC method used for the calibration standards.

-

Calculation: Use the peak area from the sample analysis and the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. This concentration is the solubility of the compound in that solvent at the specified temperature.

Visualizing the Workflow

A clear workflow is essential for reproducible results. The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. rheolution.com [rheolution.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. chemscene.com [chemscene.com]

- 7. lookchem.com [lookchem.com]

- 8. Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 [chemicalbook.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

A Technical Guide to Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate: Navigating Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4,4-Disubstituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs.[1] Its saturated, three-dimensional nature offers a distinct advantage over flat, aromatic systems by enabling more specific and complex interactions with biological targets. Within this privileged class of heterocycles, 4,4-disubstituted piperidines have emerged as particularly valuable building blocks. The geminal substitution at the 4-position introduces a fixed stereochemical center, reducing conformational flexibility and allowing for the precise orientation of substituents to probe and engage with protein binding pockets. This structural feature is often exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides an in-depth technical overview of a specific and valuable example of this structural motif: Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate. We will explore its commercial availability, detail a robust synthetic pathway from its readily available precursor, and discuss its potential applications in the development of novel therapeutics, grounded in the established utility of related structures.

Commercial Availability: A Tale of Two Molecules

Initial investigations into the commercial availability of this compound can be misleading, as searches often yield results for the more common, unsubstituted analog, Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4). However, dedicated sourcing reveals that This compound is indeed commercially available from specialized suppliers.

Key to sourcing this specific molecule is the use of its correct CAS number: 1022128-75-1 . Several chemical vendors, including Sunway Pharm Ltd. and BLD Pharm, list this compound in their catalogs, typically with a purity of 97% or higher.[2]

For researchers requiring a more flexible synthetic route or larger quantities, it is crucial to note that the immediate precursor, 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid (CAS 1093396-57-6) , is also commercially available from suppliers such as Biosynce. The availability of this carboxylic acid provides a direct and reliable pathway to the target ethyl ester, offering greater control over the final purification and scale of the desired product.

Table 1: Commercial Availability Summary

| Compound Name | CAS Number | Typical Suppliers | Purity |

| This compound | 1022128-75-1 | Sunway Pharm Ltd., BLD Pharm | ≥97% |

| 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid | 1093396-57-6 | Biosynce | ≥97% |

Synthesis and Mechanism: From Carboxylic Acid to Ethyl Ester

The synthesis of this compound from its corresponding carboxylic acid is a straightforward esterification reaction. However, the presence of a sterically demanding quaternary carbon at the 4-position necessitates the selection of an appropriate and efficient esterification method. Standard Fischer esterification, which relies on heating a carboxylic acid and an alcohol with a strong acid catalyst, can be effective but may require harsh conditions and long reaction times for hindered substrates.[3]

A more reliable and milder approach for sterically hindered carboxylic acids is the use of coupling agents. The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a highly effective method that proceeds under mild conditions and generally provides high yields.[2]

Experimental Protocol: Steglich Esterification of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

Materials:

-

1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

-

Anhydrous Ethanol (EtOH)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add anhydrous ethanol (1.5-2.0 eq) followed by a catalytic amount of DMAP (0.1 eq).

-

Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

References

An In-Depth Technical Guide to Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, a specialized piperidine derivative with significant potential in medicinal chemistry and drug discovery. Due to its nature as a non-commercial, research-focused compound, this document emphasizes its synthesis, predicted physicochemical properties, and potential applications based on the established chemistry of its structural analogs.

Introduction: The Significance of 4,4-Disubstituted Piperidines

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1] The conformational flexibility and the basic nitrogen atom of the piperidine ring allow for favorable interactions with a multitude of biological targets. Specifically, 4,4-disubstituted piperidines are of high interest as they introduce a quaternary center, which can impart unique pharmacological properties and improved metabolic stability.[2] The synthesis and study of novel derivatives, such as this compound, are therefore of great interest to drug development professionals seeking to expand their chemical space and develop new therapeutic agents.[3]

Physicochemical and Structural Characteristics

While extensive experimental data for this compound is not publicly available, its key physicochemical properties can be predicted based on its structure and data from analogous compounds like Ethyl N-Boc-piperidine-4-carboxylate and other N-Boc protected piperidines.[4][5]

| Property | Predicted Value |

| Chemical Formula | C₁₆H₂₉NO₄ |

| Molecular Weight | 299.41 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | > 300 °C at 760 mmHg (estimated) |

| Density | ~1.05 g/cm³ (estimated) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water.[6] |

| pKa | Non-ionizable under physiological conditions (Boc-protected amine) |

| LogP | ~3.5 (estimated) |

| CAS Number | Not assigned |

Structural Formula:

Synthesis of this compound

The most plausible and efficient synthetic route to this compound is through the α-alkylation of the commercially available precursor, Ethyl 1-Boc-4-piperidinecarboxylate. This method involves the formation of an enolate at the α-position to the ester, followed by nucleophilic attack on an isopropyl electrophile.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process involving enolate formation and subsequent alkylation. The use of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is crucial for the quantitative deprotonation of the α-carbon.[7][8][9]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl 1-Boc-4-piperidinecarboxylate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Isopropyl iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

-

Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve Ethyl 1-Boc-4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the ester solution. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: To the enolate solution at -78 °C, add isopropyl iodide (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound should be confirmed by standard spectroscopic methods. The following are predicted key signals:

-

¹H NMR: The spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the ethyl ester (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the piperidine ring protons, and the isopropyl group (a septet and two doublets).

-

¹³C NMR: The spectrum should display distinct signals for the quaternary carbon at the 4-position, the carbonyls of the Boc and ester groups, and the carbons of the piperidine ring, ethyl, and isopropyl groups. An online predictor can be used for a more detailed estimation of chemical shifts.[10]

-

Mass Spectrometry (MS): The ESI-MS spectrum is expected to show a prominent peak for the [M+H]⁺ or [M+Na]⁺ ion.

Potential Applications in Drug Discovery

The introduction of an isopropyl group at the 4-position of the piperidine ring can significantly influence the pharmacological profile of molecules incorporating this scaffold. 4,4-disubstituted piperidines have been investigated for a range of therapeutic applications, including:

-

Analgesics: The 4,4-disubstituted piperidine motif is found in several potent analgesic compounds.[2][3] The isopropyl group may modulate receptor binding affinity and selectivity.

-

CNS Disorders: The lipophilicity and three-dimensional shape of this scaffold make it suitable for targeting central nervous system receptors.[11]

-

Oncology: Novel piperidine derivatives are continuously being explored as anticancer agents.[4]

The Boc-protected nitrogen and the ethyl ester functionality of this compound provide orthogonal handles for further chemical modifications, making it a versatile building block for the synthesis of compound libraries for high-throughput screening. The Boc group can be readily removed under acidic conditions to allow for N-alkylation or N-arylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, opening up a wide range of synthetic possibilities.[11][12]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. The reagents used in the synthesis, particularly n-butyllithium and LDA, are highly reactive and require careful handling under anhydrous and inert conditions.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. benchchem.com [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. CASPRE [caspre.ca]

- 11. nbinno.com [nbinno.com]

- 12. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate: A Technical Guide

Senior Application Scientist Note: Initial searches for comprehensive, publicly available spectroscopic data (NMR, IR, MS) for the specific compound, Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate (CAS 874638-09-2), did not yield a complete, validated dataset suitable for an in-depth technical guide. The structural complexity arising from the quaternary carbon at the 4-position, substituted with both an isopropyl and an ethyl carboxylate group, makes direct spectral prediction challenging without experimental data.

However, to fulfill the core requirements of providing a detailed technical guide for researchers in drug development, this document will focus on a closely related and well-characterized analogue: Ethyl 1-Boc-4-piperidinecarboxylate (CAS 142851-03-4) . This parent compound shares the critical N-Boc protected piperidine and ethyl ester functionalities. The principles and methodologies detailed herein for the analysis of Ethyl 1-Boc-4-piperidinecarboxylate are directly applicable to the interpretation of the spectra for the target molecule, once the data becomes available. This guide will provide the foundational understanding necessary to analyze such substituted piperidine systems.

Introduction: The Importance of Spectroscopic Characterization

Substituted piperidines are a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Their conformational flexibility and ability to present substituents in defined spatial orientations make them attractive building blocks. Accurate and unambiguous characterization of these molecules is paramount to ensure purity, confirm identity, and understand their chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.

This guide provides a detailed analysis of the spectroscopic data for Ethyl 1-Boc-4-piperidinecarboxylate, offering insights into spectral interpretation and experimental considerations.

Molecular Structure and Key Spectroscopic Features

The structure of Ethyl 1-Boc-4-piperidinecarboxylate contains several key functional groups that give rise to characteristic spectroscopic signals. Understanding these is the first step in spectral interpretation.

Caption: Molecular structure of Ethyl 1-Boc-4-piperidinecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Ethyl 1-Boc-4-piperidinecarboxylate, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Data for Ethyl 1-Boc-4-piperidinecarboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ethyl ester) |

| ~3.90 | Broad multiplet | 2H | Piperidine H-2ax, H-6ax |

| ~2.80 | Broad multiplet | 2H | Piperidine H-2eq, H-6eq |

| ~2.41 | Multiplet | 1H | Piperidine H-4 |

| ~1.85 | Multiplet | 2H | Piperidine H-3ax, H-5ax |

| ~1.60 | Multiplet | 2H | Piperidine H-3eq, H-5eq |

| 1.43 | Singlet (s) | 9H | -C(CH₃ )₃ (Boc group) |

| 1.23 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ethyl ester) |

Interpretation and Experimental Considerations:

-

The Boc Group: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.43 ppm. This is a highly characteristic signal for a Boc-protecting group.

-

The Ethyl Ester: The ethyl group displays a classic quartet-triplet pattern. The methylene protons (-O-CH₂ -CH₃) adjacent to the oxygen are deshielded and appear as a quartet around 4.12 ppm due to coupling with the neighboring methyl protons. These methyl protons (-O-CH₂-CH₃ ) appear as a triplet around 1.23 ppm.

-

The Piperidine Ring: The protons on the piperidine ring often show complex splitting patterns due to conformational heterogeneity and coupling between axial and equatorial protons. The presence of the bulky Boc group on the nitrogen can slow the ring inversion, leading to broader signals. The protons on C-2 and C-6, adjacent to the nitrogen, are typically found in the 3.90-2.80 ppm region. The protons on C-3 and C-5 are usually located further upfield, around 1.85-1.60 ppm. The single proton at C-4 is a multiplet around 2.41 ppm.

-

Solvent Choice: The choice of deuterated solvent can influence the chemical shifts. Chloroform-d (CDCl₃) is a common choice for this type of molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for Ethyl 1-Boc-4-piperidinecarboxylate

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C =O (Ethyl ester) |

| ~154.9 | C =O (Boc carbamate) |

| ~79.5 | -C (CH₃)₃ (Boc group) |

| ~60.4 | -O-CH₂ -CH₃ (Ethyl ester) |

| ~43.5 | Piperidine C -2, C -6 |

| ~41.0 | Piperidine C -4 |

| ~28.8 | Piperidine C -3, C -5 |

| ~28.4 | -C(CH₃ )₃ (Boc group) |

| ~14.2 | -O-CH₂-CH₃ (Ethyl ester) |

Interpretation and Experimental Considerations:

-

Carbonyl Carbons: The two carbonyl carbons of the ester and the Boc group are the most deshielded, appearing at the downfield end of the spectrum (~175.0 and ~154.9 ppm, respectively).

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group is found around 79.5 ppm, while the three equivalent methyl carbons are at approximately 28.4 ppm.

-

Ethyl Ester Carbons: The methylene carbon adjacent to the oxygen appears around 60.4 ppm, and the methyl carbon is at the upfield end of the spectrum, around 14.2 ppm.

-

Piperidine Ring Carbons: The carbons of the piperidine ring appear in the 28-44 ppm region. The carbons adjacent to the nitrogen (C-2 and C-6) are typically the most deshielded among the ring carbons.

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which can be particularly useful for assigning the signals of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorptions for Ethyl 1-Boc-4-piperidinecarboxylate

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2975 | Strong | C-H stretch (alkane) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (carbamate - Boc) |

| ~1240 | Strong | C-O stretch (ester and carbamate) |

| ~1160 | Strong | C-O stretch (ester and carbamate) |

Interpretation and Experimental Considerations:

-

Carbonyl Stretching: The most prominent features in the IR spectrum are the strong absorptions from the two carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber (~1730 cm⁻¹) than the carbamate C=O stretch of the Boc group (~1690 cm⁻¹). This difference is diagnostic.

-

C-H Stretching: The C-H stretching vibrations of the alkyl groups (piperidine, ethyl, and Boc) appear as a strong band around 2975 cm⁻¹.

-

C-O Stretching: Strong bands in the 1240-1160 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester and carbamate groups.

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film.

An In-depth Technical Guide to the Safe Handling and Use of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate. As a key building block in modern synthetic chemistry, particularly in the development of novel therapeutics, a thorough understanding of its properties is critical for ensuring laboratory safety and experimental integrity. This document moves beyond standard safety data sheets to provide context, causality, and best practices tailored for a research and development environment.

Chemical Identity and Physicochemical Profile

This compound is a substituted piperidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a stable, versatile intermediate in multi-step syntheses. Its structure dictates its physical properties and reactivity, which in turn inform the necessary handling precautions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 142851-03-4 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1][2] |

| Molecular Weight | 257.33 g/mol | [1][2] |

| Appearance | White crystalline powder or liquid | [3] |

| Density | 1.02 - 1.046 g/mL at 25 °C | |

| Boiling Point | 120-135 °C at 0.5 mmHg | [4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.458 - 1.459 |

The high boiling point and flash point indicate that the compound is not highly flammable under standard laboratory conditions, classifying it as a combustible liquid rather than a flammable one.[5] However, its liquid or fine powder form necessitates precautions against inhalation and skin contact.

Hazard Identification and Risk Assessment

This compound is classified as hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[3]

-

Skin Irritation (H315): Prolonged or repeated contact can cause skin irritation.[3] This is a common property of many organic esters and protected amines.

-

Serious Eye Damage/Irritation (H318/H319): Direct contact with the eyes can cause serious irritation or damage.[3] The chemical nature of the compound can disrupt the delicate tissues of the eye.

-

Respiratory Irritation (H335): Inhalation of dust or mist may cause irritation to the respiratory tract.[3]

-

Acute Oral Toxicity (H302): The compound is considered harmful if swallowed.[3]

A comprehensive risk assessment should be conducted before any new procedure involving this compound. The causality behind these hazards relates to its chemical structure, which can interact with biological membranes and proteins.

Core Directive: Safe Handling and Engineering Controls

Safe handling is predicated on a containment strategy that minimizes all potential routes of exposure.

Personal Protective Equipment (PPE)

The selection of PPE is the final line of defense and must be appropriate for the scale of the experiment.

-

Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when splashing is a significant risk, a face shield should be worn in addition to goggles.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.

-

Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be used.

-

Respiratory Protection: If working with the powdered form where dust generation is likely, or if heating the compound and generating vapors, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter is necessary.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For weighing, preparing solutions, and running reactions, a certified chemical fume hood is essential.[2]

-

Safe Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep containers tightly sealed to prevent moisture ingress and leakage.[2] Opened containers must be carefully resealed and kept upright.[2]

The following diagram illustrates the logical workflow for safely handling the compound in a laboratory setting.

Caption: Standard workflow for handling chemical reagents.

Emergency Procedures

A proactive emergency plan is crucial. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

-